molecular formula C12H19NO B11792001 2-(Furan-2-yl)-1-isopropylpiperidine

2-(Furan-2-yl)-1-isopropylpiperidine

Cat. No.: B11792001
M. Wt: 193.28 g/mol
InChI Key: AFGWQQQZQPMQLC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-isopropylpiperidine is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which combines a furan ring with a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-isopropylpiperidine typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and 1-isopropylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-isopropylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)-1-isopropylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-isopropylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Furandicarboxylic acid (2,5-FDCA)
  • 2,5-Dimethylfuran (2,5-DMF)
  • Furan-2-carbaldehyde

Uniqueness

2-(Furan-2-yl)-1-isopropylpiperidine is unique due to its combination of a furan ring with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications, setting it apart from other furan derivatives .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(furan-2-yl)-1-propan-2-ylpiperidine

InChI

InChI=1S/C12H19NO/c1-10(2)13-8-4-3-6-11(13)12-7-5-9-14-12/h5,7,9-11H,3-4,6,8H2,1-2H3

InChI Key

AFGWQQQZQPMQLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CC=CO2

Origin of Product

United States

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